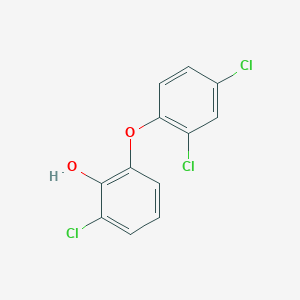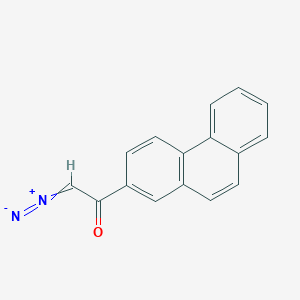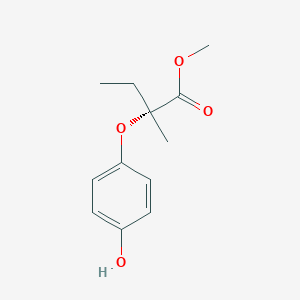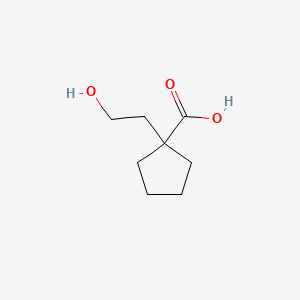![molecular formula C51H35NO2P2 B12521498 (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline CAS No. 1242168-77-9](/img/structure/B12521498.png)
(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes naphthyl, diphenylphosphino, and dihydroquinoline moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthyl and diphenylphosphino precursors, followed by their coupling under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and efficiency, and implementing purification techniques to obtain the compound in its pure form. Techniques such as crystallization, chromatography, and distillation are commonly employed in the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Applications De Recherche Scientifique
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to metal centers in coordination complexes, facilitating catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-Naphthyl)-8-diphenylphosphino-1,2-dihydroquinoline: Lacks the dioxa-phospha-cyclohepta moiety.
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-quinoline: Differs in the oxidation state of the quinoline moiety.
Uniqueness
The uniqueness of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline lies in its complex structure, which imparts specific chemical and biological properties. The presence of multiple functional groups and the ability to form stable coordination complexes make it a valuable compound in various research fields.
Propriétés
Numéro CAS |
1242168-77-9 |
|---|---|
Formule moléculaire |
C51H35NO2P2 |
Poids moléculaire |
755.8 g/mol |
Nom IUPAC |
[1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthalen-1-yl-2H-quinolin-8-yl]-diphenylphosphane |
InChI |
InChI=1S/C51H35NO2P2/c1-3-20-39(21-4-1)55(40-22-5-2-6-23-40)48-28-14-19-38-29-32-45(44-27-13-18-35-15-7-10-24-41(35)44)52(51(38)48)56-53-46-33-30-36-16-8-11-25-42(36)49(46)50-43-26-12-9-17-37(43)31-34-47(50)54-56/h1-34,45H |
Clé InChI |
XGSMFCXLINRSFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N(C(C=C4)C5=CC=CC6=CC=CC=C65)P7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)


![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)



![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)



![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)

